molecular formula C15H15ClN2O4 B5633789 N-(3-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide

N-(3-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide

Cat. No. B5633789
M. Wt: 322.74 g/mol
InChI Key: RFNSHQOALNHLMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide and related compounds often involves the condensation of specific benzoic acids with amines or other intermediates, utilizing methods that may include the use of reagents like phosphorus oxychloride for chlorination and employing conditions that foster the formation of the desired amide bonds. Such synthetic routes are designed to introduce the trimethoxybenzamide moiety effectively, a common strategy observed in the synthesis of related compounds (Gálvez et al., 1990).

Molecular Structure Analysis

The molecular structure of N-(3-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide and its analogs is often elucidated using techniques like NMR and X-ray diffraction. These methods provide insights into the compound's conformation, including how rings adopt specific shapes and the positioning of substituents, which is crucial for understanding its reactivity and interaction with biological targets. For instance, structural studies reveal flattened and distorted chair conformations in related molecules, hinting at the spatial arrangement that might influence the compound's chemical behavior (Saeed & Simpson, 2012).

Chemical Reactions and Properties

The chemical reactivity of N-(3-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide includes its participation in nucleophilic addition reactions, where the presence of the pyridinyl group can significantly influence the reaction outcome, such as regioselectivity in the formation of pyridine derivatives. Such reactions are key to further functionalizing the molecule or incorporating it into more complex structures, as demonstrated in syntheses aiming at producing compounds with potential biological activity (Lemire et al., 2004).

Mechanism of Action

If the compound is a drug or pesticide, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it .

properties

IUPAC Name

N-(3-chloropyridin-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-20-11-7-9(8-12(21-2)13(11)22-3)15(19)18-14-10(16)5-4-6-17-14/h4-8H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNSHQOALNHLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloropyridin-2-yl)-3,4,5-trimethoxybenzamide

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